Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC15622113
Molecular Formula: C29H31N3O4
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31N3O4 |
|---|---|
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | diethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C29H31N3O4/c1-6-35-28(33)24-19(4)30-20(5)25(29(34)36-7-2)26(24)23-17-32(22-11-9-8-10-12-22)31-27(23)21-15-13-18(3)14-16-21/h8-17,26,30H,6-7H2,1-5H3 |
| Standard InChI Key | RNXGCOONIKRCFB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C(=O)OCC)C)C |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a 1,4-dihydropyridine core decorated with ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 1-phenyl-3-(p-tolyl)pyrazole moiety at position 4. This arrangement confers both steric bulk and electronic diversity, which are critical for interactions with biological targets. The dihydropyridine ring adopts a boat-like conformation, as is typical for Hantzsch esters, while the pyrazole group introduces planar rigidity .
Key Structural Features:
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Dihydropyridine Core: The non-aromatic 1,4-dihydropyridine ring serves as a redox-active scaffold, enabling participation in hydrogenation and electron-transfer reactions .
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Pyrazole Substituent: The 1-phenyl-3-(p-tolyl)pyrazole group enhances π-π stacking potential and may modulate solubility and binding affinity .
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Ester and Methyl Groups: The diethyl ester and methyl groups influence lipophilicity and metabolic stability, factors critical for drug-likeness.
Synthesis and Optimization
Hantzsch-Type Multicomponent Reaction
The synthesis of dihydropyridine derivatives typically follows the Hantzsch reaction, which condenses an aldehyde, β-ketoester, and ammonium acetate. For this compound, the aldehyde component is replaced by 1-phenyl-3-(p-tolyl)pyrazole-4-carbaldehyde, as inferred from analogous protocols .
Example Synthesis Pathway:
Optimization Strategies:
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Microwave Irradiation: Reduces reaction time from hours to minutes while improving yield .
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Solvent Selection: Acetonitrile outperforms ethanol in one-pot syntheses due to better intermediate solubility .
Table 1: Comparative Synthesis Conditions for Dihydropyridine Derivatives
Physicochemical Properties
While direct measurements for this compound are unavailable, inferences are drawn from structural analogs:
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Melting Point: Estimated at 180–190°C based on Hantzsch esters (178–183°C) and bulkier pyrazole derivatives.
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water, aligning with diethyl ester functionalities .
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Stability: Susceptible to oxidation at the dihydropyridine ring; storage under inert conditions is advised.
Biological Activities and Mechanisms
Calcium Channel Modulation
Simpler dihydropyridines, such as nifedipine, are well-known L-type calcium channel blockers used in hypertension treatment. The target compound’s dihydropyridine core suggests potential vasodilatory effects, though steric hindrance from the pyrazole group may alter binding kinetics.
Pyrazole-Mediated Interactions
The 1-phenyl-3-(p-tolyl)pyrazole moiety is structurally analogous to COX-2 inhibitors and kinase antagonists. This raises hypotheses about anti-inflammatory or antiproliferative activity, though experimental validation is needed .
Table 2: Hypothesized Biological Targets
Comparative Analysis with Hantzsch Esters
The Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) serves as a hydrogen donor in reductive aminations and conjugate reductions . In contrast, the target compound’s pyrazole substituent likely redirects its reactivity toward biological targets rather than stoichiometric reductions.
Key Differences:
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Applications: Hantzsch esters are synthetic tools , whereas the target compound may have therapeutic potential.
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Stability: The pyrazole group enhances aromatic stabilization, reducing redox activity compared to classical Hantzsch esters .
Future Research Directions
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Synthetic Scalability: Develop continuous-flow protocols to enhance yield and reproducibility.
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Biological Screening: Prioritize assays for calcium channel affinity, COX inhibition, and cytotoxicity.
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Derivatization: Explore substitutions on the pyrazole ring to optimize pharmacokinetic properties.
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